molecular formula C7H5F2IO B12844572 2,3-Difluoro-4-iodobenzyl alcohol

2,3-Difluoro-4-iodobenzyl alcohol

Cat. No.: B12844572
M. Wt: 270.01 g/mol
InChI Key: MTFWHUKKGULCNI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodobenzyl alcohol (C₇H₅F₂IO, MW ≈ 270.03 g/mol) is a halogenated benzyl alcohol derivative featuring fluorine atoms at positions 2 and 3 and an iodine atom at position 4 on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in coupling reactions (e.g., Ullmann or Suzuki-Miyaura) due to the iodine atom’s role as a leaving group . Its synthesis often involves halogenation or substitution reactions under controlled conditions with catalysts like copper iodide .

Properties

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

IUPAC Name

(2,3-difluoro-4-iodophenyl)methanol

InChI

InChI=1S/C7H5F2IO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2

InChI Key

MTFWHUKKGULCNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-iodobenzyl alcohol typically involves the introduction of fluorine and iodine atoms onto a benzene ring followed by the introduction of the hydroxyl group. One common method is the halogenation of a benzyl alcohol derivative, where fluorine and iodine atoms are introduced through electrophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-iodobenzyl alcohol may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-iodobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom may also play a role in facilitating the compound’s entry into cells or tissues. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
2,3-Difluoro-4-iodobenzyl alcohol C₇H₅F₂IO 270.03 2-F, 3-F, 4-I Not reported Not reported
2-Iodobenzyl alcohol C₇H₇IO 234.03 2-I 91–93 Not reported
3-Iodobenzyl alcohol C₇H₇IO 234.03 3-I Not reported 252 (711 mmHg)
2,6-Difluoro-4-hydroxybenzyl alcohol C₇H₆F₂O₂ 160.12 2-F, 6-F, 4-OH Not reported Not reported
4-Chloro-2,3-difluorobenzyl alcohol C₇H₅ClF₂O 190.57 2-F, 3-F, 4-Cl Not reported Not reported
2,3,4-Trifluorobenzyl alcohol C₇H₅F₃O 162.11 2-F, 3-F, 4-F Not reported Not reported

Key Observations :

  • Halogen Effects: The iodine atom in 2,3-difluoro-4-iodobenzyl alcohol significantly increases molecular weight compared to non-iodinated analogs (e.g., 2,3,4-trifluorobenzyl alcohol, MW 162.11 g/mol) .
Nucleophilic Substitution

The iodine atom in 2,3-difluoro-4-iodobenzyl alcohol facilitates cross-coupling reactions. For example, in Example 323 of EP 4,374,877 A2, a derivative of this compound underwent copper-catalyzed coupling to form a pyrrolo-pyridazine carboxamide . In contrast, 4-chloro-2,3-difluorobenzyl alcohol () is less reactive in such reactions due to chlorine’s weaker leaving-group ability .

Electronic Effects

The electron-withdrawing fluorine atoms at positions 2 and 3 deactivate the aromatic ring, directing electrophilic substitution to the para position (iodine site). This contrasts with 2,3,4-trifluorobenzyl alcohol, where the additional fluorine further deactivates the ring, reducing reactivity toward electrophiles .

Biological Activity

2,3-Difluoro-4-iodobenzyl alcohol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6F2I
  • Molecular Weight : 238.03 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of 2,3-difluoro-4-iodobenzyl alcohol is largely influenced by its halogen substituents. The presence of both fluorine and iodine atoms can modify the electronic properties of the molecule, enhancing its interaction with biological targets such as enzymes and receptors. This compound may act as a substrate or inhibitor in various biochemical pathways, depending on the specific cellular context.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 2,3-difluoro-4-iodobenzyl alcohol. For instance, derivatives containing halogen substituents have shown promising results in inhibiting tumor growth in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2,3-Difluoro-4-iodobenzyl alcoholMCF-7 (breast cancer)Not specifiedInduction of apoptosis
4-Iodobenzyl derivativesA549 (lung cancer)6.6 ± 0.6Inhibition of cell proliferation

These findings suggest that halogenated benzyl alcohols can disrupt cellular processes critical for cancer cell survival, potentially through apoptosis induction or cell cycle arrest.

Enzyme Inhibition

In addition to its antitumor activity, 2,3-difluoro-4-iodobenzyl alcohol may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example:

  • Adenosine Receptors : Compounds with similar structures have been evaluated for their affinity towards adenosine receptors (ARs), particularly A1 and A3 subtypes. These receptors play crucial roles in various physiological processes including cell proliferation and apoptosis.
    Receptor TypeBinding Affinity (Ki)Efficacy
    A1 ARModerateFull agonist
    A3 ARHighPartial agonist

The interactions with ARs suggest that 2,3-difluoro-4-iodobenzyl alcohol could modulate signaling pathways relevant to cancer and other diseases.

Case Studies

  • Study on Anticancer Properties :
    • A recent investigation into the effects of halogenated benzyl alcohols on breast cancer cells demonstrated that compounds with fluorine and iodine substitutions significantly reduced cell viability through apoptotic pathways. The study utilized flow cytometry to assess apoptosis rates and reported an increase in pro-apoptotic markers.
  • Enzyme Interaction Analysis :
    • Another study focused on the binding profiles of fluorinated compounds to adenosine receptors. The results indicated that modifications at the benzyl position enhanced receptor affinity, suggesting a structure-activity relationship that could be exploited for drug design.

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